molecular formula C15H19N3 B1527650 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole CAS No. 15922-51-7

1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole

Cat. No.: B1527650
CAS No.: 15922-51-7
M. Wt: 241.33 g/mol
InChI Key: ASEWZJKKRTXARW-UHFFFAOYSA-N
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Description

1-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole is a chemical compound with the molecular formula C15H19N3 . It has an average mass of 241.331 Da and a monoisotopic mass of 241.157898 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex. This complexity offers potential in various fields such as drug discovery, materials science, and organic synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular formula of C15H19N3 and a molecular weight of 241.33 .

Scientific Research Applications

1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole has been studied for its potential applications in medicinal chemistry and biochemistry. It has been demonstrated to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has been used as a starting material for the synthesis of many other compounds. This compound has also been studied for its potential applications in drug delivery systems, as it is capable of penetrating cell membranes and delivering drugs to target cells. This compound has also been studied for its potential applications in the synthesis of polymers, as it is capable of forming strong covalent bonds with other molecules.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes, thereby inhibiting their activity. Additionally, this compound is thought to interact with cell membranes, allowing it to penetrate the cell and deliver drugs to the target site. This compound is also believed to interact with DNA, potentially altering gene expression and affecting the development of certain diseases.
Biochemical and Physiological Effects
This compound has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation. Additionally, this compound has been shown to have anti-microbial and anti-fungal properties, and to reduce the growth of certain pathogens. This compound has also been shown to have neuroprotective effects, and to reduce the risk of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole in lab experiments has several advantages. This compound is a relatively stable compound, which makes it easy to store and handle. Additionally, this compound is a relatively inexpensive compound, which makes it an attractive option for use in lab experiments. However, this compound has several limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not as widely available as some other compounds, which can make it difficult to obtain.

Future Directions

There are many potential future directions for research related to 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole. Further studies are needed to better understand the exact mechanism of action of this compound, and to identify potential new applications for this compound. Additionally, further research is needed to identify potential new synthesis methods for this compound, and to optimize existing synthesis methods. Additionally, further research is needed to identify new potential biological activities of this compound, and to identify new potential therapeutic applications of this compound. Finally, further research is needed to identify potential new uses of this compound in drug delivery systems, and to identify new potential uses of this compound in the synthesis of polymers.

Properties

IUPAC Name

3-benzyl-4,5,6,7,8,9-hexahydrocycloocta[d]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-7-11-15-14(10-6-1)16-17-18(15)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEWZJKKRTXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)N=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 2
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 3
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 4
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 5
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 6
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole

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